3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O4S and its molecular weight is 495.94. The purity is usually 95%.
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Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C23H18ClN5O4S
- Molecular Weight : 495.94 g/mol
- CAS Number : 720667-92-5
The compound features a quinazoline core substituted with a triazole ring and a chlorophenyl sulfonamide moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. Notably, it has shown promising results against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Table 1: Antimicrobial Efficacy Against Mtb
In vitro tests demonstrated that the compound exhibited significant antimycobacterial activity with a minimal inhibitory concentration (MIC) comparable to that of standard treatments like isoniazid.
Antitumor Activity
The compound also shows potential as an antitumor agent. In various cancer cell lines, it has been reported to induce apoptosis and inhibit cell proliferation.
Table 2: Antitumor Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis via caspase activation |
MCF-7 | 8 | Inhibition of cell cycle progression |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the quinazoline and triazole moieties have been systematically studied to enhance potency and selectivity.
Key Findings:
- Substituents at the para position of the chlorophenyl group significantly influence antimycobacterial activity.
- The presence of methoxy groups at specific positions on the phenyl ring enhances solubility and bioavailability.
Case Study 1: Antitubercular Activity
A study conducted on a series of quinazoline derivatives revealed that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against Mtb. The tested compound demonstrated a significant reduction in bacterial load in infected macrophages compared to controls.
Case Study 2: Cytotoxicity Assessment
In another study assessing cytotoxic effects on normal human fibroblast cells (MRC-5), the compound was found to have low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4S/c1-32-15-9-12-18(20(13-15)33-2)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLCHDVSRRNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.